molecular formula C19H21ClN2O2 B5042752 1-(2-Chloro-5-methylphenoxy)-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-YL)propan-2-OL

1-(2-Chloro-5-methylphenoxy)-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-YL)propan-2-OL

Cat. No.: B5042752
M. Wt: 344.8 g/mol
InChI Key: AGJJHWAJNKGRRD-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-methylphenoxy)-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-YL)propan-2-OL is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-methylphenoxy)-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-YL)propan-2-OL typically involves multiple steps, including:

    Formation of the benzodiazole core: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.

    Introduction of the chloromethylphenoxy group: This step involves the reaction of 2-chloro-5-methylphenol with an appropriate alkylating agent.

    Coupling of the two fragments: The final step involves the coupling of the benzodiazole core with the chloromethylphenoxy group under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-methylphenoxy)-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-YL)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-methylphenoxy)-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-YL)propan-2-OL involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-5-methylphenoxy)-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-YL)propan-2-OL: can be compared with other benzodiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(2-chloro-5-methylphenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-12-4-5-16(20)19(6-12)24-10-15(23)9-22-11-21-17-7-13(2)14(3)8-18(17)22/h4-8,11,15,23H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJJHWAJNKGRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(CN2C=NC3=C2C=C(C(=C3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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